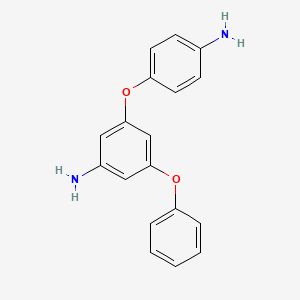![molecular formula C19H14N2O3 B11692819 Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide naphtalène-1-carboxylique benzo[1,3]dioxol-5-ylméthylène-hydrazide est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs cycles aromatiques et groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide naphtalène-1-carboxylique benzo[1,3]dioxol-5-ylméthylène-hydrazide implique généralement la condensation de l’acide naphtalène-1-carboxylique avec la benzo[1,3]dioxol-5-ylméthylène-hydrazine. La réaction est généralement réalisée sous reflux en présence d’un solvant approprié tel que l’éthanol ou le méthanol. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait l’adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et l’extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide naphtalène-1-carboxylique benzo[1,3]dioxol-5-ylméthylène-hydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans l’éthanol ou hydrure de lithium et d’aluminium dans l’éther.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de quinones.
Réduction : Formation d’hydrazines ou d’amines correspondantes.
Substitution : Formation de dérivés nitro, sulfo ou halogénés.
Applications de la recherche scientifique
L’acide naphtalène-1-carboxylique benzo[1,3]dioxol-5-ylméthylène-hydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel d’agent anticancéreux en raison de sa capacité à induire l’apoptose dans les cellules cancéreuses.
Médecine : Exploité pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Applications De Recherche Scientifique
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide naphtalène-1-carboxylique benzo[1,3]dioxol-5-ylméthylène-hydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les cellules cancéreuses, le composé a montré qu’il induisait l’arrêt du cycle cellulaire et l’apoptose en modulant l’activité des protéines clés impliquées dans la division cellulaire et la survie. Cela inclut l’inhibition de la polymérisation de la tubuline, conduisant à la perturbation de la dynamique des microtubules et à la mort cellulaire subséquente .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide naphtalène-1-carboxylique : Ces composés partagent la structure de base du naphtalène mais diffèrent par leurs groupes fonctionnels.
Dérivés du benzo[1,3]dioxol : Ces composés contiennent la partie benzo[1,3]dioxol et présentent une réactivité chimique similaire.
Dérivés d’hydrazone : Ces composés contiennent le groupe fonctionnel hydrazone et sont connus pour leurs diverses activités biologiques.
Unicité
L’acide naphtalène-1-carboxylique benzo[1,3]dioxol-5-ylméthylène-hydrazide est unique en raison de sa combinaison de plusieurs cycles aromatiques et groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec des cibles moléculaires et des voies spécifiques en fait un candidat prometteur pour la poursuite de la recherche et du développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C19H14N2O3 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c22-19(16-7-3-5-14-4-1-2-6-15(14)16)21-20-11-13-8-9-17-18(10-13)24-12-23-17/h1-11H,12H2,(H,21,22)/b20-11+ |
Clé InChI |
ZFKDUSKLWBMYRP-RGVLZGJSSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)
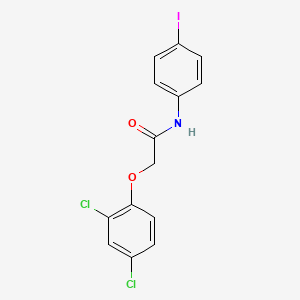

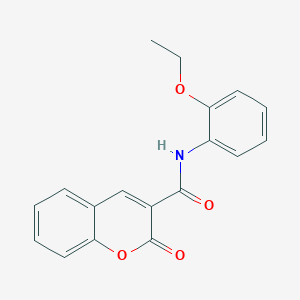
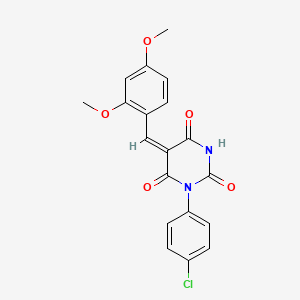
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
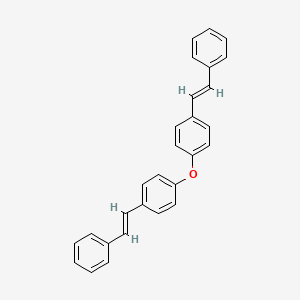
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
